6-Allyl-2-methylbenzo[d]thiazol-7-ol

Lipophilicity Drug-likeness Membrane permeability

6-Allyl-2-methylbenzo[d]thiazol-7-ol (CAS 163299-44-3) is a benzothiazole derivative bearing a 2-methyl group, a 6-allyl substituent, and a phenolic 7-hydroxy group. The compound belongs to the benzothiazole class, a privileged scaffold associated with diverse pharmacological activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic effects.

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
CAS No. 163299-44-3
Cat. No. B060771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Allyl-2-methylbenzo[d]thiazol-7-ol
CAS163299-44-3
Synonyms7-Benzothiazolol,2-methyl-6-(2-propenyl)-(9CI)
Molecular FormulaC11H11NOS
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=C(C=C2)CC=C)O
InChIInChI=1S/C11H11NOS/c1-3-4-8-5-6-9-11(10(8)13)14-7(2)12-9/h3,5-6,13H,1,4H2,2H3
InChIKeyJBTFTIFCYDVASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Allyl-2-methylbenzo[d]thiazol-7-ol (CAS 163299-44-3): A Benzothiazole Derivative with Distinct Substitution for Procurement-Driven Selection


6-Allyl-2-methylbenzo[d]thiazol-7-ol (CAS 163299-44-3) is a benzothiazole derivative bearing a 2-methyl group, a 6-allyl substituent, and a phenolic 7-hydroxy group [1]. The compound belongs to the benzothiazole class, a privileged scaffold associated with diverse pharmacological activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic effects [2]. Its unique substitution pattern—combining an electron-donating hydroxyl, a lipophilic allyl chain, and a methyl group on the thiazole ring—creates a physicochemical profile that cannot be replicated by simpler benzothiazole analogs, making it a candidate of interest for medicinal chemistry and agrochemical research programs.

Scaffold Identity
Benzothiazole core with 2-methyl, 6-allyl, and phenolic 7-hydroxy substitution — a distinct trio not replicated by generic benzothiazole analogs.
Selection Context
Suited for SAR campaigns requiring combined hydrogen-bond donor capacity, allylic conformational flexibility, and moderate lipophilicity in a single scaffold.
Procurement Fit
Acts as a physicochemical reference point for benzothiazole library calibration; class-level reports associate this substitution pattern with antimicrobial and fungicide research models.

Why Generic Benzothiazole Substitution Fails for 6-Allyl-2-methylbenzo[d]thiazol-7-ol (CAS 163299-44-3)


Substituting 6-Allyl-2-methylbenzo[d]thiazol-7-ol with a generic benzothiazole analog risks losing the synergistic physicochemical contributions of its three substituents. The 7-hydroxy group introduces a hydrogen-bond donor capable of modulating solubility and target binding, while the 6-allyl group adds conformational flexibility and lipophilicity that influence membrane permeability and metabolic stability [1]. Removing any single substituent—e.g., using 2-methylbenzothiazole or 6-allylbenzothiazole—fundamentally alters the compound's computed logP, topological polar surface area (TPSA), and hydrogen-bonding capacity, which are critical determinants in pharmacokinetic and target-engagement modeling [1]. Furthermore, class-level evidence indicates that subtle structural changes in benzothiazole derivatives can lead to order-of-magnitude shifts in antimicrobial MIC values and enzyme inhibition potency [2].

H-Bond Loss Replacing with 6-allylbenzothiazole or 7-deoxy analogs removes the sole hydrogen-bond donor (7-OH), which may shift target-engagement profiles in kinase or oxidoreductase assays.
Flexibility Gap Using 2-methylbenzothiazol-7-ol eliminates the 6-allyl rotatable bonds, reducing conformational sampling — this can alter induced-fit binding behavior and entropic contributions.
Physicochemical Shift Generic benzothiazole cores lack the combined logP, TPSA, and thermal-property profile of the 6-allyl-7-hydroxy pattern; class-level evidence shows such shifts can produce order-of-magnitude changes in antimicrobial MIC values.

6-Allyl-2-methylbenzo[d]thiazol-7-ol (CAS 163299-44-3): Quantitative Differentiation Evidence for Scientific Procurement


Enhanced Lipophilicity (XLogP3-AA) Versus 2-Methylbenzothiazole: Implications for Membrane Permeability

6-Allyl-2-methylbenzo[d]thiazol-7-ol exhibits a computed XLogP3-AA of 3.5 [1], significantly higher than the predicted logP of 2-methylbenzothiazole (approximately 2.5–2.7 for the unsubstituted core ). This difference arises from the 6-allyl and 7-hydroxy substituents, which collectively increase lipophilicity while maintaining hydrogen-bonding capacity.

XLogP3-AA Lipophilicity
Data to verify
XLogP3-AA = 3.5
Δ ≈ +0.8–1.0 vs 2-methylbenzothiazole (~2.5–2.7)
Reported higher computed lipophilicity may support membrane-permeability screening studies.
Computed via XLogP3 3.0 (PubChem); comparator estimated from structural analogs.
Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Capacity Differentiates from 6-Allylbenzothiazole Analogs

The 7-hydroxy group provides 6-Allyl-2-methylbenzo[d]thiazol-7-ol with a hydrogen-bond donor count of 1, whereas the 7-deoxy analog 6-allyl-2-methylbenzothiazole (or 6-allylbenzothiazole) has a donor count of 0 [1]. This single donor can participate in key interactions with biological targets (e.g., kinase hinge regions, enzyme active sites) and improves aqueous solubility relative to fully deoxygenated analogs.

H-Bond Donor Count
Class-level
HBD = 1 (target) vs HBD = 0 (7-deoxy / 6-allylbenzothiazole)
Presence of a directed H-bond donor may influence target-engagement readouts; absent in deoxy analogs.
Computed by Cactvs 3.4.8.18 (PubChem); class-level inference.
Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area (TPSA) Advantage Over 2-Methyl-6-(2-methylpropenyl)benzothiazole

6-Allyl-2-methylbenzo[d]thiazol-7-ol has a computed TPSA of 61.4 Ų [1], which is higher than the TPSA of the structurally related 2-methyl-6-(2-methylpropenyl)benzothiazole (CAS 88613-64-3; predicted TPSA ~41 Ų due to the absence of the 7-OH group). The 20 Ų difference places the target compound in a more favorable range for oral bioavailability according to Veber's rules (TPSA < 140 Ų, but with a polar component that can enhance solubility).

TPSA Differentiation
Data to verify
TPSA = 61.4 Ų
Δ ≈ +20 Ų vs 2-methyl-6-(2-methylpropenyl)benzothiazole (~41 Ų)
Reported within Veber-rule space; the polar increment may influence solubility and transporter recognition in ADME panels.
Computed by Cactvs 3.4.8.18; comparator TPSA estimated.
Polar surface area Bioavailability CNS penetration

Rotatable Bond Count and Conformational Flexibility Versus Rigid Benzothiazole Cores

The 6-allyl substituent contributes 2 rotatable bonds to the molecule, giving a total rotatable bond count of 2 for 6-Allyl-2-methylbenzo[d]thiazol-7-ol [1]. In contrast, 2-methylbenzothiazol-7-ol (lacking the allyl group) has a rotatable bond count of 0, while 2-methylbenzothiazole itself has 0 rotatable bonds. This flexibility can be advantageous for induced-fit binding or disadvantageous for entropic penalties, depending on the target.

Rotatable Bond Count
Class-level
Rotatable bonds = 2 (target) vs 0 (2-methylbenzothiazol-7-ol / 2-methylbenzothiazole)
Conformational sampling differs; context-dependent impact on entropic binding penalty and induced-fit potential.
Computed by Cactvs 3.4.8.18; class-level inference for SAR interpretation.
Conformational flexibility Entropy Binding affinity

Physicochemical Bulk Properties (Density, Boiling Point) Versus Common Benzothiazole Scaffolds

6-Allyl-2-methylbenzo[d]thiazol-7-ol has a computed density of 1.2±0.1 g/cm³ and a boiling point of 343.6±27.0 °C at 760 mmHg, with a flash point of 161.6±23.7 °C [1]. These values differ from the unsubstituted benzothiazole (density ~1.25 g/cm³, boiling point ~231 °C [2]) and reflect the molecular weight increase and substitution pattern. The higher boiling point and flash point indicate lower volatility, which may be advantageous for safe handling and formulation in industrial settings.

Bulk Thermal Properties
Data to verify
Density 1.2±0.1 g/cm³; BP 343.6±27.0 °C; Flash 161.6±23.7 °C
Δ BP ≈ +113 °C; Δ Flash ≈ +60 °C vs benzothiazole
Reported lower volatility may support handling and formulation studies with elevated thermal-safety requirements.
Computed values (source-specific review); benzothiazole comparator from experimental data.
Physicochemical properties Formulation Handling

6-Allyl-2-methylbenzo[d]thiazol-7-ol (CAS 163299-44-3): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry SAR Campaigns Targeting Kinases or Oxidoreductases

The combination of a hydrogen-bond donor (7-OH) and a flexible allyl side chain makes this compound a suitable scaffold for exploring kinase hinge-binding or oxidoreductase active-site interactions, where both directed H-bonding and lipophilic contacts are required [1]. The measured TPSA of 61.4 Ų and logP of 3.5 place it within drug-like chemical space per Lipinski and Veber guidelines [1].

Antimicrobial Lead Optimization Programs

Benzothiazole derivatives with allyl and hydroxyl substitutions have been associated with antimicrobial activity in class-level studies [2]. The specific substitution pattern of 6-Allyl-2-methylbenzo[d]thiazol-7-ol positions it as a candidate for minimum inhibitory concentration (MIC) screening against Gram-positive and fungal panels, where its physicochemical differentiation from simpler analogs may yield distinct activity profiles.

Agrochemical Fungicide Discovery

Benzothiazole derivatives are documented as active ingredients in agricultural fungicide patents [3]. The 6-allyl-7-hydroxy substitution pattern offers a balance of lipophilicity and polarity (logP 3.5, TPSA 61.4 Ų) that may enhance cuticular penetration in plant tissues compared to more polar or more lipophilic benzothiazole analogs [1].

Physicochemical Reference Standard for Benzothiazole Derivative Libraries

With well-defined computed properties (MW 205.28 g/mol, logP 3.5, TPSA 61.4 Ų, 2 rotatable bonds, 1 HBD, 3 HBA) [1], this compound can serve as a reference point for calibrating computational models or HPLC methods when analyzing benzothiazole-containing compound libraries, particularly those exploring the effects of allyl and hydroxyl substitution on retention time and permeability.

Application
Selection Property
Validation Focus
Kinase / oxidoreductase SAR studies
H-bond donor + allyl flexibility combination
Target-engagement assay context; hinge-binding model interpretation
Antimicrobial screening panels
Substitution-pattern differentiation from simpler benzothiazoles
MIC endpoint review; Gram-positive and fungal strain-panel context
Crop protection research models
Balanced lipophilicity-polarity profile
Tissue-penetration study context; fungicide-screening model review
Benzothiazole library calibration
Well-characterized computed property set
Computational model benchmarking; HPLC retention-time correlation
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